

3-Hexyl-2-methyl-1H-indole CAS number and identifiers

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Compound of Interest

Compound Name: 3-Hexyl-2-methyl-1H-indole

Cat. No.: B15470056

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Technical Guide: 3-Hexyl-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Hexyl-2-methyl-1H-indole**, a disubstituted indole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including its chemical identifiers and computed properties. A detailed, plausible experimental protocol for its synthesis via the Fischer indole synthesis is presented, alongside a workflow diagram. Furthermore, this guide explores the potential biological significance of 2,3-disubstituted indoles by discussing their general roles in signaling pathways, supported by a conceptual diagram. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of **3-Hexyl-2-methyl-1H-indole** and related compounds.

Chemical Identifiers and Properties

While a dedicated entry in major chemical databases is not readily available, the following identifiers and computed properties provide a foundational understanding of **3-Hexyl-2-methyl-1H-indole**.



Identifier Type	Value
CAS Number	52604-11-2[1]
Molecular Formula	C15H21N
IUPAC Name	3-hexyl-2-methyl-1H-indole
Canonical SMILES	CCCCCC1=C(C)NC2=CC=CC=C21
InChI	InChI=1S/C15H21N/c1-3-4-5-8-11-14-13(2)16- 15-10-7-6-9-12(15)14/h6-7,9-10,16H,3- 5,8,11H2,1-2H3
InChlKey	GGEHGAVYTBTWLB-UHFFFAOYSA-N

Computed Physicochemical Properties:

Property	Value
Molecular Weight	215.34 g/mol
XLogP3	5.4[1]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	0[1]
Rotatable Bond Count	5[1]
Exact Mass	215.167400 g/mol [1]
Topological Polar Surface Area	15.8 Ų[1]
Heavy Atom Count	16[1]
Complexity	202[1]

Synthesis Protocol: Fischer Indole Synthesis

The most established and versatile method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an



aldehyde or ketone.[2][3][4] For the synthesis of **3-Hexyl-2-methyl-1H-indole**, the logical precursors are phenylhydrazine and 2-octanone (methyl hexyl ketone).

Reaction Scheme:

Phenylhydrazine + 2-Octanone → 2-Octanone phenylhydrazone → **3-Hexyl-2-methyl-1H-indole**

Experimental Procedure (Proposed):

- Formation of the Phenylhydrazone:
 - In a round-bottom flask, dissolve 1 equivalent of phenylhydrazine in a suitable solvent such as ethanol or acetic acid.
 - Add 1 equivalent of 2-octanone to the solution.
 - A catalytic amount of a weak acid (e.g., a few drops of acetic acid if ethanol is the solvent)
 can be added to facilitate the condensation.
 - Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the phenylhydrazone.
 - The phenylhydrazone can be isolated by precipitation or extraction, or the reaction mixture can be used directly in the next step.

Indolization:

- To the flask containing the phenylhydrazone, add a suitable acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and a strong acid like sulfuric acid or hydrochloric acid.[2][5]
- Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C,
 depending on the chosen catalyst and solvent.[2]
- Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.



- Upon completion, cool the reaction mixture to room temperature.
- · Work-up and Purification:
 - Carefully quench the reaction by pouring the mixture into a beaker of ice water.
 - If a solid precipitates, it can be collected by filtration, washed with water, and dried.
 - If an oil forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
 - Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude 3-Hexyl-2-methyl-1H-indole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids are corrosive and should be handled with care.

Visualized Experimental Workflow



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Caption: Workflow for the synthesis of **3-Hexyl-2-methyl-1H-indole**.



Potential Signaling Pathways and Biological Activity

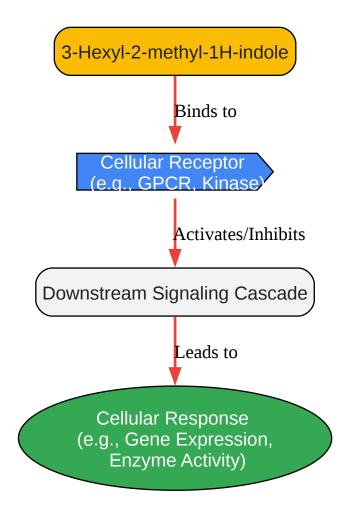
Specific studies on the biological activity and signaling pathways of **3-Hexyl-2-methyl-1H-indole** are not readily available. However, the 2,3-disubstituted indole scaffold is a common motif in many biologically active molecules and approved drugs. These compounds are known to interact with a variety of biological targets.

General Biological Activities of 2,3-Disubstituted Indoles:

- Antimicrobial and Antifungal Activity: Many indole derivatives exhibit potent activity against a range of bacteria and fungi.[6][7]
- Anti-inflammatory Activity: Some 2,3-disubstituted indoles have demonstrated antiinflammatory properties.
- Anticancer Activity: The indole nucleus is a key component of several anticancer agents, and synthetic derivatives are continually being explored for their cytotoxic effects against various cancer cell lines.
- Receptor Modulation: Substituted indoles can act as ligands for various receptors, including serotonin, melatonin, and cannabinoid receptors, thereby modulating their signaling pathways.

The biological activity of a specific 2,3-disubstituted indole is highly dependent on the nature and position of the substituents on the indole ring. The hexyl group at the 3-position and the methyl group at the 2-position of the target molecule will influence its lipophilicity, steric profile, and electronic properties, which in turn will determine its specific interactions with biological targets.





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Caption: Conceptual signaling pathway for a substituted indole derivative.

Conclusion

3-Hexyl-2-methyl-1H-indole is a disubstituted indole for which a CAS number and computed properties are available. While specific experimental data is scarce, its synthesis can be confidently approached using the well-established Fischer indole synthesis. The biological activity of this compound remains to be elucidated, but the prevalence of the 2,3-disubstituted indole scaffold in pharmacologically active agents suggests that it may possess interesting biological properties. This technical guide provides a solid foundation for researchers to synthesize and investigate the potential of **3-Hexyl-2-methyl-1H-indole** in various scientific and drug discovery contexts.



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